An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 2-Iodoacetate
An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 2-Iodoacetate
Authored for Researchers, Scientists, and Drug Development Professionals
Methyl 2-iodoacetate is a functionalized ester of significant interest in both synthetic chemistry and the life sciences. As an α-haloester, its chemical behavior is dominated by the presence of an iodine atom—an excellent leaving group—positioned on the carbon adjacent to a carbonyl group. This structural arrangement renders the α-carbon highly electrophilic, making methyl 2-iodoacetate a potent and efficient alkylating agent. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, applications, and handling protocols, designed to equip researchers with the technical knowledge required for its effective and safe utilization.
Section 1: Core Physical and Chemical Properties
The fundamental properties of methyl 2-iodoacetate are summarized below. These values, derived from experimental data and computational models, provide the foundational information for its application in experimental design.
| Property | Value | Source |
| Identifiers | ||
| CAS Number | 5199-50-8 | [1][2] |
| Molecular Formula | C₃H₅IO₂ | [1][2][3] |
| Molecular Weight | 199.98 g/mol | [2][3] |
| InChIKey | YDGMIJCIBXSCQR-UHFFFAOYSA-N | [1][3] |
| SMILES | COC(=O)CI | [1][3] |
| Physical Properties | ||
| Normal Boiling Point | 437.47 K (164.3 °C) (Calculated) | [3] |
| Normal Melting Point | 253.79 K (-19.4 °C) (Calculated) | [3] |
| logP (Octanol/Water) | 0.594 (Calculated) | [3] |
| Water Solubility | log10(S) = -0.89 (mol/L) (Calculated) | [3] |
| Thermodynamic Data | ||
| Enthalpy of Vaporization | 40.80 kJ/mol (Calculated) | [3] |
| Enthalpy of Fusion | 10.72 kJ/mol (Calculated) | [3] |
Section 2: Spectral Data Characterization
Spectroscopic analysis is critical for confirming the identity and purity of methyl 2-iodoacetate.
-
Mass Spectrometry (MS): GC-MS analysis shows a molecular ion peak corresponding to its molecular weight. Common fragments observed include those resulting from the loss of iodine, methoxy, and carboxymethyl groups[1].
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O (ester) stretching vibration, typically found around 1730-1750 cm⁻¹. The C-O stretching of the ester group will also be prominent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is simple and diagnostic, showing two singlets. The methyl protons (-OCH₃) typically appear around 3.7 ppm, while the methylene protons (-CH₂I) are shifted further downfield (around 3.6 ppm) due to the deshielding effects of the adjacent iodine and carbonyl group.
-
¹³C NMR: The carbon spectrum will show three distinct signals: one for the methyl carbon, one for the electrophilic methylene carbon attached to iodine, and one for the carbonyl carbon of the ester.
-
Section 3: Chemical Reactivity and Mechanistic Insights
The utility of methyl 2-iodoacetate stems from its reactivity as an alkylating agent. The α-carbon is susceptible to nucleophilic attack due to the combined electron-withdrawing inductive effect of the ester carbonyl and the excellent leaving group ability of the iodide ion.
This reactivity is most pronounced with soft nucleophiles, such as thiols, making it a highly selective reagent for modifying cysteine residues in peptides and proteins. The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The causality for this pathway is the unhindered nature of the primary α-carbon, which allows for backside attack by the nucleophile, leading to inversion of stereochemistry if the center were chiral.
Caption: Sₙ2 alkylation of a thiolate by methyl 2-iodoacetate.
Section 4: Key Applications in Research and Development
The specific reactivity profile of methyl 2-iodoacetate makes it a valuable tool in several scientific domains.
-
Proteomics and Peptide Mapping: In protein chemistry, the modification of cysteine residues is a critical step. Alkylation with agents like methyl 2-iodoacetate serves two primary purposes. First, it prevents the formation of disulfide bonds, which can complicate protein digestion and subsequent analysis by mass spectrometry.[4] Second, it adds a fixed, known mass (58.005 Da for the carboxymethyl group) to each cysteine, simplifying the identification of cysteine-containing peptides in mass spectra. Its action is analogous to the more commonly known iodoacetamide.[4]
-
Enzyme Inhibition Studies: Because many enzymes, particularly deubiquitinases (DUBs) and certain proteases, rely on a catalytic cysteine residue, methyl 2-iodoacetate can act as an irreversible inhibitor by alkylating this critical residue in the active site.[4]
-
Organic Synthesis: In synthetic chemistry, it serves as a versatile reagent for introducing the methyl acetoxy group (–CH₂COOCH₃) onto a wide range of nucleophiles, including amines, phenols, and thiols, providing a pathway to more complex molecules.
Section 5: Experimental Protocol: Alkylation of a Cysteine-Containing Peptide
This protocol provides a self-validating workflow for the reliable S-alkylation of a peptide sample prior to mass spectrometry analysis. The inclusion of a DTT quench step ensures that any unreacted reagent is consumed, preventing unwanted modification of other sample components or instrument contamination.
Methodology:
-
Reagent Preparation:
-
Peptide Sample: Dissolve the lyophilized peptide in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) to a final concentration of 1 mg/mL.
-
Methyl 2-Iodoacetate Stock: Prepare a 100 mM stock solution in the same buffer. This should be made fresh immediately before use due to potential hydrolysis.
-
-
Alkylation Reaction:
-
To the peptide solution, add the methyl 2-iodoacetate stock solution to achieve a final concentration of 10 mM.
-
Incubate the reaction mixture in the dark for 45 minutes at room temperature. The choice to incubate in the dark is a precautionary measure, as iodo-compounds can be light-sensitive.[5]
-
-
Quenching:
-
To stop the reaction, add dithiothreitol (DTT) to a final concentration of 20 mM. The excess thiol in DTT will consume any remaining methyl 2-iodoacetate.
-
Allow the quenching reaction to proceed for 15 minutes.
-
-
Sample Cleanup:
-
The alkylated peptide sample should be desalted using a C18 ZipTip or a similar solid-phase extraction method to remove buffer salts, DTT, and other reaction byproducts before analysis.
-
-
Analysis:
-
Analyze the cleaned sample by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to confirm the mass shift corresponding to the carboxymethylation of cysteine residues.
-
Caption: Workflow for peptide alkylation using methyl 2-iodoacetate.
Section 6: Safety, Handling, and Storage
Methyl 2-iodoacetate is a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Classification:
-
Handling:
-
Always use this reagent within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are preferred), a lab coat, and chemical safety goggles or a face shield[6].
-
Avoid inhalation of vapors and direct contact with skin and eyes[7].
-
Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge when handling larger quantities[8].
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area[6][9].
-
For long-term stability, it is recommended to store under an inert atmosphere at 2-8°C, protected from light[2]. Some commercial preparations are stabilized with copper powder to scavenge iodine radicals formed upon decomposition[1].
-
Conclusion
Methyl 2-iodoacetate is a powerful synthetic tool with specific and valuable applications in chemistry and biology. Its utility is directly derived from its chemical structure: a highly reactive electrophilic center primed for Sₙ2 reactions with soft nucleophiles. Understanding its physical properties, mechanistic behavior, and safety requirements is paramount for any researcher intending to leverage this reagent. This guide serves as a technical foundation to ensure its effective, safe, and reliable application in the laboratory.
References
-
Cheméo. (n.d.). Methyl iodoacetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6429536, Methyl Iodoacetate. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). Methyl 2-iodobenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12183, Ethyl iodoacetate. Retrieved from [Link]
-
Agilent Technologies. (2019). Methyl Acetate - Safety Data Sheet. Retrieved from [Link]
- Google Patents. (2017). CN106608823A - Production technology of methyl 2-iodobenzoate.
-
Samrat Pharmachem Limited. (n.d.). 2-Iodo Methyl Benzoate CAS #: 610-97-9. Retrieved from [Link]
-
Wikipedia. (n.d.). Iodoacetamide. Retrieved from [Link]
Sources
- 1. Methyl Iodoacetate | C3H5IO2 | CID 6429536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5199-50-8|Methyl 2-iodoacetate|BLD Pharm [bldpharm.com]
- 3. Methyl iodoacetate - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 5. Methyl 2-iodobenzoate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 5199-50-8 | Methyl 2-iodoacetate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 9. agilent.com [agilent.com]
